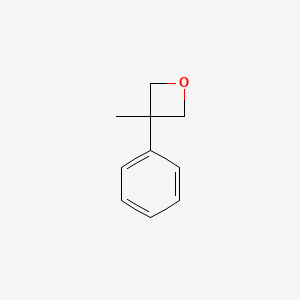

3-Methyl-3-phenyloxetane

説明

特性

IUPAC Name |

3-methyl-3-phenyloxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXCHXOGRKYJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673080 | |

| Record name | 3-Methyl-3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-91-6 | |

| Record name | 3-Methyl-3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

From Oxetane Derivatives: One common method involves the synthesis of 3-methyl-3-phenyloxetane from oxetane derivatives.

Cyclization Reactions: Intramolecular cyclization reactions can also be employed to synthesize this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the cyclization process.

化学反応の分析

Types of Reactions:

Oxidation: 3-Methyl-3-phenyloxetane can undergo oxidation reactions, where oxygen bonds to elements of the reactants.

Ring-Opening Reactions: Due to the strain in the four-membered ring, this compound is prone to ring-opening reactions when exposed to nucleophiles.

Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used in oxidation reactions.

Nucleophiles: Nucleophiles like hydroxide ions or amines are often used in ring-opening reactions.

Catalysts: Catalysts such as acids or bases may be employed to facilitate substitution reactions.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of oxetane oxides.

Ring-Opening Products: Ring-opening reactions typically yield linear or branched compounds depending on the nucleophile used.

Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups.

科学的研究の応用

Synthetic Organic Chemistry

1.1 Photoredox Catalysis

One of the prominent applications of 3-methyl-3-phenyloxetane is in photoredox catalysis, which facilitates the formation of carbon-carbon bonds through radical intermediates. Recent studies have demonstrated that benzylic oxetanes can be used as precursors to generate tertiary radicals under visible light conditions. This method allows for the functionalization of oxetanes, leading to the synthesis of complex molecules with high efficiency .

Case Study: Radical Functionalization

- Objective : To synthesize 3-aryl-3-alkyl substituted derivatives.

- Method : Utilization of visible light photoredox catalysis.

- Results : Achieved yields of up to 61% for desired products with minimized side reactions .

1.2 Ring Expansion Reactions

This compound has also been employed in ring expansion reactions, which are crucial for synthesizing larger cyclic structures such as tetrahydrofurans. These reactions often proceed under photochemical conditions, allowing for selective transformations that can lead to valuable intermediates in drug synthesis.

Case Study: Photochemical Ring Expansion

- Objective : To explore ring expansion using aryl diazoesters.

- Method : Metal-free photochemical conditions.

- Results : High yields and selectivity were observed in the formation of cis-substituted furan heterocycles from unsymmetrically substituted oxetanes .

Medicinal Chemistry

2.1 Kinase Inhibitors Development

The exploration of new derivatives bearing the oxetane group has shown promise in expanding chemical space for kinase inhibitors. This compound derivatives have been synthesized and evaluated for their biological activity against various kinases, demonstrating potential as therapeutic agents.

Data Table: Biological Activity of Oxetane Derivatives

| Compound | Kinase Target | Activity (IC50) |

|---|---|---|

| This compound | CAMK1G | 5.8 µM |

| 4-CF3 derivative | CAMK1G | 5.2 µM |

| 4-OCH3 derivative | CAMK1G | Not active |

This data indicates that modifications on the aryl ring can significantly influence biological activity, suggesting a pathway for further optimization .

Polymer Chemistry

3.1 Poly(3-methyl-3-(hydroxymethyl)oxetane)

The polymerization of this compound derivatives leads to materials with unique properties suitable for various applications, including films and fibers. The high melting point and crystalline nature make these polymers particularly useful in industrial applications.

Case Study: Polymer Properties

作用機序

The mechanism of action of 3-methyl-3-phenyloxetane involves its ability to undergo ring-opening reactions. The strain in the four-membered ring facilitates these reactions, allowing the compound to interact with nucleophiles and form new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

類似化合物との比較

Structural Confirmation

Key characterization techniques for oxetanes include ¹H-NMR and FT-IR . For example:

- In 3-ethyl-3-allyloxymethyloxetane, the disappearance of the -OH peak at 3.74 ppm and the emergence of allyl group signals (δ 5.24–5.87 ppm) confirm successful substitution .

- Integration ratios in ¹H-NMR spectra (e.g., 3:2:2:2:1:2:2:2 for 3-ethyl-3-allyloxymethyloxetane) align with theoretical hydrogen distributions, validating structural assignments .

Comparison with Analogous Oxetanes

Structural and Functional Differences

The table below compares 3-methyl-3-phenyloxetane with structurally related oxetanes:

Reactivity and Stability

- Steric Effects : Bulky substituents like phenyl (in this compound) or ethyl groups reduce ring strain, enhancing thermal stability compared to unsubstituted oxetanes .

- Electronic Effects : Electron-withdrawing groups (e.g., chloromethyl in 3-(chloromethyl)-3-methyloxetane) increase electrophilicity, accelerating ring-opening reactions .

- Polymerization Potential: Hydroxymethyl-substituted oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane) are preferred for photocurable materials due to their ability to form crosslinked networks .

生物活性

3-Methyl-3-phenyloxetane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a three-membered oxetane ring with a methyl group and a phenyl group attached. The unique configuration contributes to its reactivity and potential interactions with biological systems. The compound's molecular formula is with a molecular weight of approximately 148.20 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains using disk diffusion methods, revealing significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Listeria monocytogenes | 14 |

| Salmonella paratyphi | 11 |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in the treatment of infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. A case study focused on its cytotoxic effects against various human tumor cell lines demonstrated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The data indicated that the compound's structural features contribute to its ability to disrupt cellular processes in cancer cells, making it a candidate for further drug development .

The biological activity of this compound is primarily attributed to its electrophilic nature due to the oxirane ring, which allows it to interact covalently with nucleophilic sites in biological molecules. This reactivity can lead to modifications in proteins and nucleic acids, triggering cellular responses such as apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant bactericidal activity, leading to a reduction in viable cell counts by over 90% at concentrations above the identified MIC (Minimum Inhibitory Concentration).

- Cytotoxicity in Cancer Research : A study involving various human cancer cell lines demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates. Flow cytometry analysis confirmed these findings, indicating a clear relationship between ROS production and cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。